4-Methyl-5-nitro-2-vinylbenzonitrile
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Overview
Description
4-Methyl-5-nitro-2-vinylbenzonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzonitrile, characterized by the presence of a methyl group, a nitro group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2-vinylbenzonitrile typically involves the nitration of 4-methyl-2-vinylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-2-vinylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 4-Methyl-5-amino-2-vinylbenzonitrile.
Substitution: 4-Methyl-5-nitro-2-(halovinyl)benzonitrile.
Scientific Research Applications
4-Methyl-5-nitro-2-vinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-2-vinylbenzonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the catalyst, leading to the formation of an amino group. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials .
Comparison with Similar Compounds
- 4-Methyl-2-nitrobenzonitrile
- 4-Methyl-5-nitrobenzonitrile
- 2-Vinylbenzonitrile
Comparison: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-ethenyl-4-methyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-3-8-4-7(2)10(12(13)14)5-9(8)6-11/h3-5H,1H2,2H3 |
InChI Key |
YISIKXDAKXEBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)C=C |
Origin of Product |
United States |
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